

An In-depth Technical Guide to Opiranserin Hydrochloride and VVZ-149

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Opiranserin hydrochloride*

Cat. No.: *B11933853*

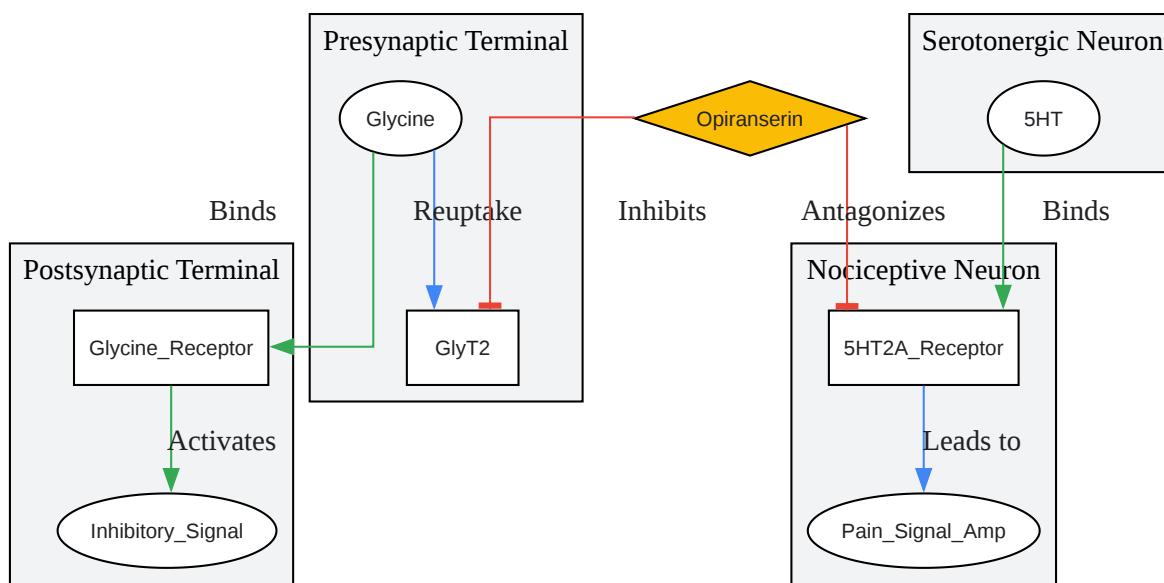
[Get Quote](#)

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of **Opiranserin hydrochloride** and VVZ-149, focusing on their core scientific and clinical attributes. The document will elucidate the relationship between these two terms, detail their mechanism of action, present comparative quantitative data, and outline relevant experimental methodologies.

Executive Summary: Clarifying the Nomenclature

A foundational point of clarification is that Opiranserin and VVZ-149 refer to the same active pharmaceutical ingredient. VVZ-149 is the investigational code name for the compound, while Opiranserin is its International Nonproprietary Name (INN). **Opiranserin hydrochloride** is the hydrochloride salt form of Opiranserin.^{[1][2][3][4][5]} The use of a salt form, such as hydrochloride, is a common practice in pharmaceutical development to enhance the stability and solubility of a drug substance.^[1] Therefore, the primary distinction lies not in the pharmacologically active molecule itself, but in the chemical form and the nomenclature used in different contexts (research and development versus official drug name).


Opiranserin is a first-in-class, non-opioid, non-NSAID analgesic developed for the management of moderate-to-severe postoperative pain.^{[1][2][6][7]} It has been approved in Korea under the brand name UNAFRA Inj.^[2]

Mechanism of Action

Opiranserin (VVZ-149) exhibits a novel, multi-target mechanism of action. It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[\[1\]](#) [\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Some studies also indicate its antagonistic activity on the P2X3 receptor.[\[1\]](#)[\[3\]](#)

- GlyT2 Inhibition: By inhibiting GlyT2 in the spinal cord, Opiranserin reduces the reuptake of glycine, an inhibitory neurotransmitter.[\[8\]](#) This leads to an increased concentration of glycine in the synaptic cleft, which in turn enhances inhibitory neurotransmission and dampens the propagation of pain signals to the brain.[\[8\]](#)
- 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in the amplification of pain signals in the spinal dorsal horn and is also expressed on peripheral nociceptive neurons.[\[8\]](#) Opiranserin's antagonism of this receptor helps to block pain signal transmission and amplification at both the peripheral and central levels.[\[8\]](#)[\[9\]](#)

This dual mechanism provides a synergistic analgesic effect, targeting pain signaling pathways at multiple points.[\[2\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Dual inhibitory mechanism of Opiranserin.

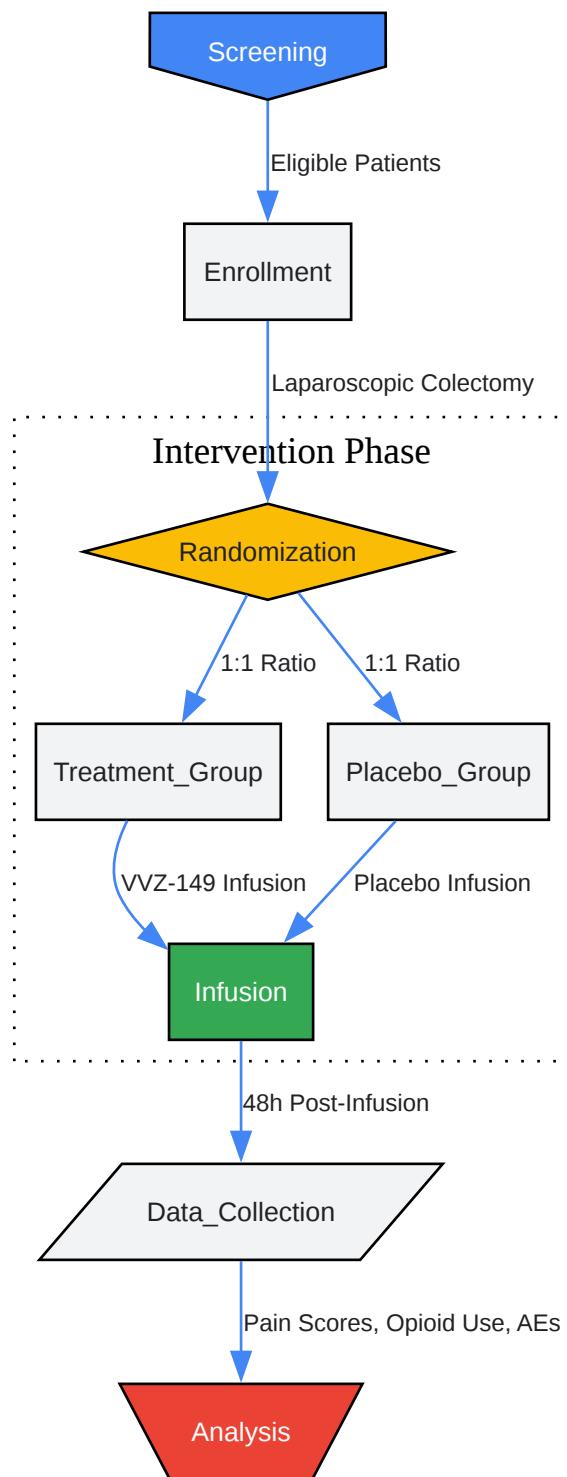
Quantitative Data Summary

The following tables summarize the key quantitative data for Opiranserin (VVZ-149) and its hydrochloride salt.

Property	Opiranserin (VVZ-149 Free Base)	Opiranserin Hydrochloride	Reference(s)
Molecular Formula	C ₂₁ H ₃₄ N ₂ O ₅	C ₂₁ H ₃₅ ClN ₂ O ₅	[2],[4],[5]
Molecular Weight	394.5 g/mol	431.0 g/mol	[1],[4],[5]
CAS Number	1441000-45-8	1440796-75-7	[1],[3]

Target	Activity	IC ₅₀ Value	Reference(s)
Glycine Transporter 2 (GlyT2)	Antagonist	0.86 μM	[1],[3]
Serotonin Receptor 2A (5-HT2A)	Antagonist	1.3 μM	[1],[3]
P2X3 Receptor (rat)	Antagonist	0.87 μM	[1],[3]

Efficacy Measure	Opiranserin (VVZ-149) Group	Placebo Group	p-value	Reference(s)
SPID at 12 hours*	35% improvement vs. placebo	-	0.0047	[2],[10]
Opioid Consumption Reduction (first 12 hours)	30.8% less	-	-	[2],[10]
Patient-Controlled Analgesia (PCA) Requests (first 12 hours)	60.2% fewer	-	-	[2],[10]
Opioid Consumption Reduction (24 hours)	34.2% less	-	-	[2],[11]


*Sum of Pain Intensity Difference

Experimental Protocols

Detailed preclinical experimental protocols for determining IC_{50} values are not extensively publicly available. However, the clinical trial designs provide insight into the methodologies used to evaluate the efficacy and safety of Opiranserin.

- Objective: To evaluate the efficacy and safety of VVZ-149 injections for the treatment of moderate to severe postoperative pain following laparoscopic colectomy.[2][10]
- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.[8][10]
- Participants: 284 patients undergoing laparoscopic colectomy.[2][10]

- Intervention:
 - Treatment Group: A continuous 10-hour intravenous infusion of VVZ-149 (1000 mg total). This consisted of a loading dose of 160 mg administered over the first 30 minutes, followed by a maintenance dose of 840 mg over the subsequent 9.5 hours.[8]
 - Control Group: Placebo administered in the same manner.[8]
 - All subjects were provided with a patient-controlled analgesia (PCA) pump for rescue medication.[8]
- Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion.[2][10]
- Secondary Endpoints: SPID at other time points, total opioid consumption, number of PCA requests, and safety assessments.[2][10]

[Click to download full resolution via product page](#)**Caption:** Phase 3 clinical trial workflow for Opiranserin.

Conclusion

In summary, **Opiranserin hydrochloride** and VVZ-149 are terms for the same novel analgesic molecule, with the former being the hydrochloride salt form of the active ingredient Opiranserin (INN), and the latter its research code name. The core difference is one of chemical form and nomenclature, not of pharmacological action. Opiranserin's dual antagonism of GlyT2 and 5-HT2A receptors presents a promising non-opioid alternative for the management of postoperative pain, with clinical data demonstrating significant reductions in both pain intensity and the need for opioid rescue medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Opiranserin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opiranserin | C21H34N2O5 | CID 71566778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Opiranserin hydrochloride | C21H35ClN2O5 | CID 71566777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opiranserin injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. VIVOZON [vivozon.com]
- 10. pure.skku.edu [pure.skku.edu]
- 11. Exploratory study of VVZ-149, a novel analgesic molecule, in the affective component of acute postoperative pain after laparoscopic colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Opiranserin Hydrochloride and VVZ-149]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11933853#opiranserin-hydrochloride-vs-vvz-149-what-is-the-difference>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com